
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl
描述
“N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl” is a compound with the molecular formula C37H41N2O8S . It is also known as N-Benzyloxycarbonyl-O-benzyl-γ-L-glutamyl-S-benzyl-L-cysteinyl-glycine . It is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is benzyl (2S)-5-[[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxy(1,2-13C2)ethyl)(15N)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate . The InChI key is ZOUVMBFVVPMFTH-SGLQWWEWSA-N .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 714.8 g/mol . It is recommended to be stored at -20°C .
科学研究应用
氨基酸的微生物脱保护
研究表明,微生物对映选择性去除 N-苄氧羰基 (Cbz) 氨基保护基团是有效的,这与 N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl 等化合物有关。Maurs 等人 (2012 年) 的一项研究重点关注使用特定微生物脱保护 N-苄氧羰基-L-氨基酸 (Cbz-AA),这些微生物因能够利用 Cbz-L-Glu 作为唯一的氮源而被选中。这个过程导致了几个 Cbz-DL-氨基酸和相关合成氨基化合物的定量对映选择性脱保护,突显了一种微生物方法,用于去除氨基酸和肽中的保护基团 (Maurs、Acher 和 Azerad,2012 年)。
酶促和固相合成
合成生物活性肽及其衍生物的一种新方法涉及酶促和固相方法,这可能适用于合成含有 this compound 的肽。Gill 和 Valivety (2002 年) 展示了在共晶基质中生物活性寡肽的先导规模酶促合成,提出了一种提供高产率和产物浓度的的方法。该技术采用固液混合物中的顺序 N 到 C 策略,为复杂肽提供了一种可扩展且有效的合成途径 (Gill 和 Valivety,2002 年)。
Monjas 等人 (2017 年) 探索了使用化学酶促和固相合成合成新的谷氨酸衍生物。这些方法旨在改进用于治疗神经退行性疾病的神经保护化合物的合成途径。该研究对基于多奈哌齐的 L-和 D-谷氨酸衍生物的有效合成结果提供了见解,这些衍生物具有作为多功能神经保护剂的潜力,可以提供对与 this compound 相似的肽的合成和应用的见解 (Monjas 等人,2017 年)。
作用机制
- The primary target of N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl is glutathione (GSH). Glutathione is a tripeptide composed of three amino acids: cysteine, glycine, and glutamate. It plays a crucial role in cellular defense against oxidative stress, detoxification, and maintenance of redox balance .
Target of Action
生化分析
Biochemical Properties
N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly-OBzl plays a significant role in biochemical reactions, particularly in the study of enzyme-substrate interactions. This compound interacts with various enzymes, including proteases and peptidases, which recognize and cleave specific peptide bonds within the molecule. The presence of protective groups such as Cbz and Bzl can influence the binding affinity and specificity of these enzymes. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit or activate specific signaling pathways, leading to changes in gene expression and protein synthesis. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins through specific binding interactions, leading to enzyme inhibition or activation. For instance, this compound can inhibit proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound may degrade over time, leading to a decrease in its inhibitory or activating effects on enzymes and proteins. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in amino acid metabolism, such as transaminases and dehydrogenases, leading to changes in metabolite levels and metabolic flux. Additionally, this compound can interact with cofactors such as NADH and FADH2, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties. Additionally, this compound can bind to specific proteins within cells, influencing its localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, influencing their activity and function.
属性
IUPAC Name |
benzyl (2S)-5-[[(2R)-3-benzylsulfanyl-1-oxo-1-[(2-oxo-2-phenylmethoxyethyl)amino]propan-2-yl]amino]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H41N3O8S/c43-35(22-21-33(38(46)49-25-30-15-7-2-8-16-30)42-39(47)50-26-31-17-9-3-10-18-31)41-34(28-51-27-32-19-11-4-12-20-32)37(45)40-23-36(44)48-24-29-13-5-1-6-14-29/h1-20,33-34H,21-28H2,(H,40,45)(H,41,43)(H,42,47)/t33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUVMBFVVPMFTH-HEVIKAOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C(CSCC2=CC=CC=C2)NC(=O)CCC(C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)[C@H](CSCC2=CC=CC=C2)NC(=O)CC[C@@H](C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747303 | |
| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97924-38-4 | |
| Record name | Dibenzyl (5S,10R)-10-[(benzylsulfanyl)methyl]-3,8,11-trioxo-1-phenyl-2-oxa-4,9,12-triazatridecane-5,13-dicarboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



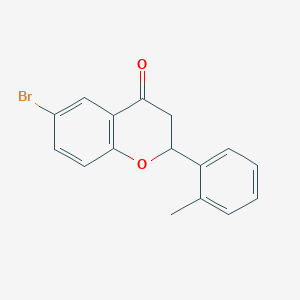
![6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1469525.png)
![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)
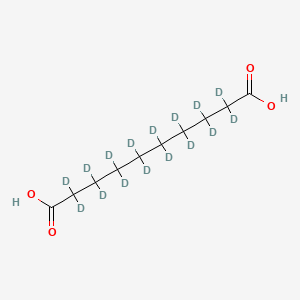
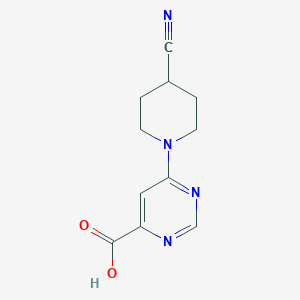
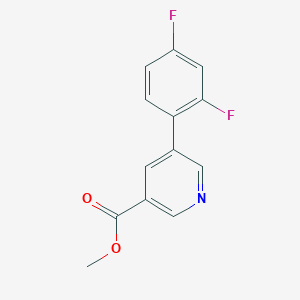
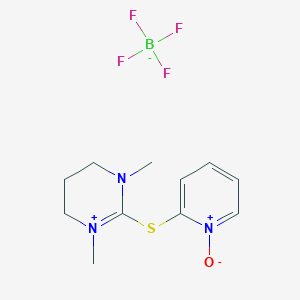
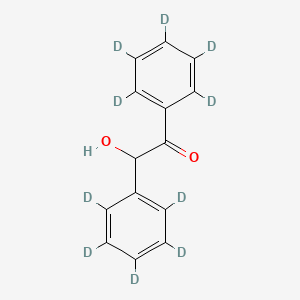
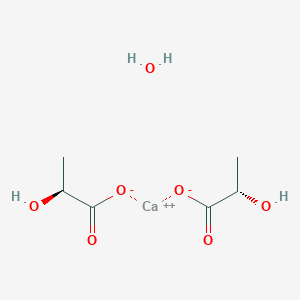

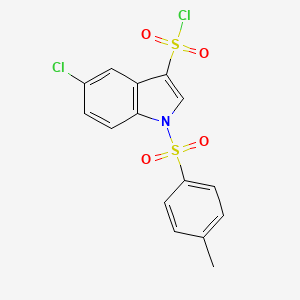
![6-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1469539.png)

